molecular formula C6H9FN2O B13933405 1-(Fluoromethyl)-1H-imidazole-2-ethanol

1-(Fluoromethyl)-1H-imidazole-2-ethanol

Cat. No.: B13933405
M. Wt: 144.15 g/mol
InChI Key: XQAAGHWOPAJVAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Fluoromethyl)-1H-imidazole-2-ethanol is an organic compound that features a fluoromethyl group attached to an imidazole ring, which is further connected to an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Fluoromethyl)-1H-imidazole-2-ethanol typically involves the fluoromethylation of imidazole derivatives. One common method is the visible light-mediated radical fluoromethylation via halogen atom transfer activation of fluoroiodomethane. This process uses visible light and tris(trimethylsilyl)silane as both a hydrogen- and halogen atom transfer reagent to facilitate the formation of C(sp3)–CH2F bonds via a radical chain process .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable adaptations of the laboratory synthesis methods. The use of commercially available fluoroiodomethane and other reagents in a controlled environment would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(Fluoromethyl)-1H-imidazole-2-ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The imidazole ring can be reduced under specific conditions to form saturated imidazole derivatives.

    Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluoromethyl group.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of saturated imidazole derivatives.

    Substitution: Formation of various substituted imidazole derivatives.

Scientific Research Applications

1-(Fluoromethyl)-1H-imidazole-2-ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Fluoromethyl)-1H-imidazole-2-ethanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to the presence of the imidazole ring and the fluoromethyl group. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • 1-(Chloromethyl)-1H-imidazole-2-ethanol
  • 1-(Bromomethyl)-1H-imidazole-2-ethanol
  • 1-(Iodomethyl)-1H-imidazole-2-ethanol

Comparison: 1-(Fluoromethyl)-1H-imidazole-2-ethanol is unique due to the presence of the fluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity, metabolic stability, and membrane permeability . These properties make it a valuable compound in various applications compared to its halogenated counterparts.

Properties

Molecular Formula

C6H9FN2O

Molecular Weight

144.15 g/mol

IUPAC Name

2-[1-(fluoromethyl)imidazol-2-yl]ethanol

InChI

InChI=1S/C6H9FN2O/c7-5-9-3-2-8-6(9)1-4-10/h2-3,10H,1,4-5H2

InChI Key

XQAAGHWOPAJVAY-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=N1)CCO)CF

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.